Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Overview
Description
Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate: is a complex organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a chromen-3-yl group, which is a derivative of coumarin, a naturally occurring compound with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of anhydrous ethanol and a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted chromen-3-yl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent .
Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also employed in the synthesis of dyes and pigments, where its chromen-3-yl group plays a crucial role in color properties .
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate involves its interaction with various molecular targets. The chromen-3-yl group can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
- Ethyl 3-(7-ethoxy-2-oxo-4,8-dimethylchromen-3-yl)propanoate
- Ethyl 3-(4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl)propanoate
- Ethyl 3-(4,8-dimethyl-7-(2-methyl-2-propanyl)oxy-2-oxoethoxy)-2H-chromen-3-yl)propanoate
Uniqueness: Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate stands out due to its phenacyloxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential pharmacological activities compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-28-22(26)13-11-19-15(2)18-10-12-21(16(3)23(18)30-24(19)27)29-14-20(25)17-8-6-5-7-9-17/h5-10,12H,4,11,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGRPEQCLZKOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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